![molecular formula C10H15N3O B7526364 N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the 1980s and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential use in cancer therapy.
Mécanisme D'action
DMXAA is thought to work by stimulating the immune system to attack cancer cells. Specifically, DMXAA activates the production of cytokines, which are signaling molecules that help to regulate the immune response. This activation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. These include the induction of cytokine production, the activation of the immune system, and the inhibition of tumor angiogenesis. DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMXAA in lab experiments is its ability to enhance the efficacy of chemotherapy and radiation therapy. This makes it a potentially valuable tool in the development of new cancer treatments. However, DMXAA has also been shown to have some limitations, including its toxicity and the potential for side effects.
Orientations Futures
There are a number of future directions for research on DMXAA. One area of focus is the development of new cancer treatments that incorporate DMXAA. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to DMXAA. Additionally, there is ongoing research exploring the potential use of DMXAA in combination with other cancer therapies.
Méthodes De Synthèse
DMXAA can be synthesized using a variety of methods, including the reaction of 2,3-pyridinedicarboxylic acid with dimethylamine and formaldehyde. This reaction produces the intermediate compound, 2-(dimethylamino)methyl-3-pyridinecarboxylic acid, which can then be converted to DMXAA through a series of chemical reactions.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential use in cancer treatment. In preclinical studies, DMXAA has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(14)12-7-9-5-4-6-11-10(9)13(2)3/h4-6H,7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPERRSEVFQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(N=CC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.